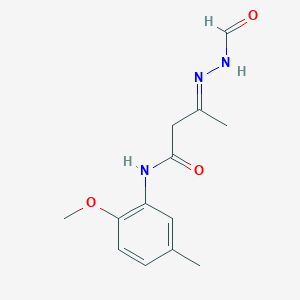![molecular formula C20H24N2O2S B11566216 O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B11566216.png)
O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} diethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a diethylcarbamothioyl group and a dimethylphenyl group attached to a benzamide core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,3-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with an amine to form the benzamide.
Introduction of the Diethylcarbamothioyl Group: The diethylcarbamothioyl group is introduced by reacting the benzamide with diethylcarbamothioyl chloride under basic conditions, typically using a base such as triethylamine.
Final Coupling: The final step involves the coupling of the diethylcarbamothioyl group with the benzamide core to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diethylcarbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of 4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(2,3-DIMETHYLPHENYL)BENZAMIDE lies in its specific substitution pattern and the presence of the diethylcarbamothioyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N2O2S |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
O-[4-[(2,3-dimethylphenyl)carbamoyl]phenyl] N,N-diethylcarbamothioate |
InChI |
InChI=1S/C20H24N2O2S/c1-5-22(6-2)20(25)24-17-12-10-16(11-13-17)19(23)21-18-9-7-8-14(3)15(18)4/h7-13H,5-6H2,1-4H3,(H,21,23) |
InChI Key |
DLHVOQTYKWVIQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11566140.png)
![2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxo-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B11566146.png)
![Ethyl 4-(4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11566152.png)
![(3Z)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B11566159.png)
![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11566160.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B11566164.png)
![N-(2-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566168.png)
![Ethyl 4-[4-(propan-2-yl)phenyl]-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11566170.png)
![N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11566171.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11566174.png)
![N-(2-methylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566176.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11566177.png)
![3-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11566188.png)
